2H1M vs. Nuciferine and Roemerine: Differential Enhancement of Glucose Consumption in 3T3-L1 Adipocytes
In a direct head-to-head comparative study, 2-hydroxy-1-methoxyaporphine (2H1M) and pronuciferine both significantly increased insulin-stimulated glucose consumption in 3T3-L1 adipocytes, achieving an effect comparable to the positive control rosiglitazone. In contrast, nuciferine and roemerine did not increase glucose consumption significantly under identical experimental conditions [1]. This functional divergence among structurally related aporphines is a direct consequence of their distinct substitution patterns on the aporphine scaffold.
| Evidence Dimension | Insulin-stimulated glucose consumption enhancement |
|---|---|
| Target Compound Data | Significant increase (comparable to rosiglitazone) |
| Comparator Or Baseline | Nuciferine: no significant increase; Roemerine: no significant increase; Pronuciferine: significant increase; Rosiglitazone: positive control |
| Quantified Difference | 2H1M active; nuciferine and roemerine inactive |
| Conditions | 3T3-L1 mature adipocytes, insulin-stimulated, in vitro |
Why This Matters
For metabolic research programs investigating glucose uptake mechanisms, selecting 2H1M over nuciferine or roemerine is essential; the latter two compounds lack this functional activity entirely.
- [1] Ma C, Wang J, Chu H, et al. Purification and characterization of aporphine alkaloids from leaves of Nelumbo nucifera Gaertn and their effects on glucose consumption in 3T3-L1 adipocytes. Int J Mol Sci. 2014;15(3):3481-3494. doi:10.3390/ijms15033481 View Source
